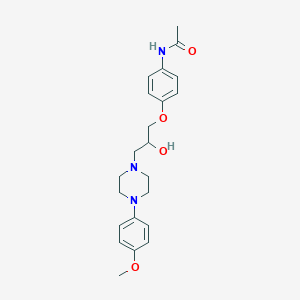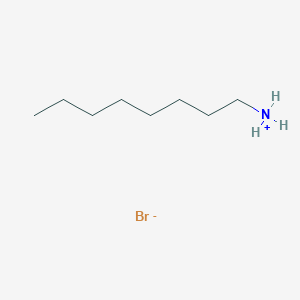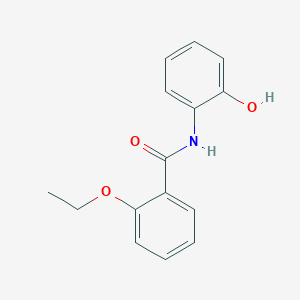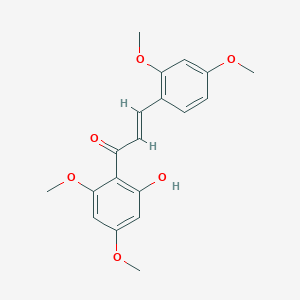
Cerasidin
Descripción general
Descripción
Cerasidin is a chemical compound with the molecular formula C19H20O6. It is a chalcone derivative, which is a type of natural phenolic compound. Chalcones are known for their diverse biological activities and are found in various plants. This compound, in particular, has been isolated from the genus Terminalia, which is widely distributed in southern Asia, the Himalayas, Madagascar, Australia, and the tropical and subtropical regions of Africa .
Aplicaciones Científicas De Investigación
Cerasidin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Studied for its potential antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer, diabetes, and cardiovascular disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cerasidin typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cerasidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the reagents used.
Mecanismo De Acción
The mechanism of action of cerasidin involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress and inflammation. This compound can scavenge free radicals and inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
Cerasidin is compared with other chalcone derivatives such as genistein and leucocyanidin:
Genistein: An isoflavone with similar antioxidant and anti-inflammatory properties but differs in its molecular structure and specific biological activities.
Leucocyanidin: A flavan-3,4-diol with potent antioxidant properties but differs in its chemical structure and specific applications.
This compound stands out due to its unique combination of biological activities and potential therapeutic applications. Its ability to modulate multiple molecular targets makes it a versatile compound for various research and industrial applications .
Propiedades
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-22-13-7-5-12(17(10-13)24-3)6-8-15(20)19-16(21)9-14(23-2)11-18(19)25-4/h5-11,21H,1-4H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUDUEQNUVKNBT-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554760 | |
| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64200-22-2 | |
| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cerasidin and where is it found?
A1: this compound is a chalcone, a type of natural product, found in the fruits of the Terminalia arjuna tree []. This tree is known for its use in traditional medicine, particularly for heart conditions [].
Q2: Has the structure of this compound been confirmed through chemical synthesis?
A2: Yes, the structure of this compound has been confirmed through synthesis []. During the isolation of this compound from Terminalia arjuna fruits, researchers also synthesized the molecule to verify its structure []. This synthesis provided definitive proof of the compound's structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


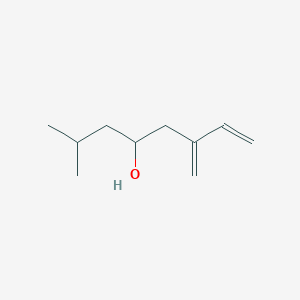
![1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B183413.png)
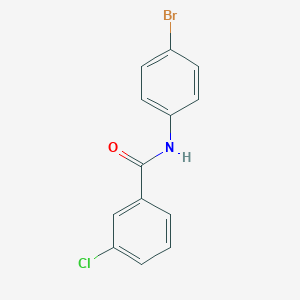
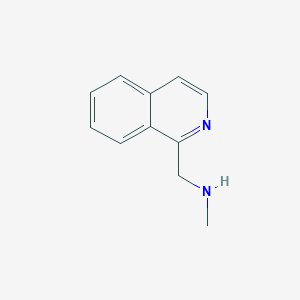
![1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea](/img/structure/B183418.png)

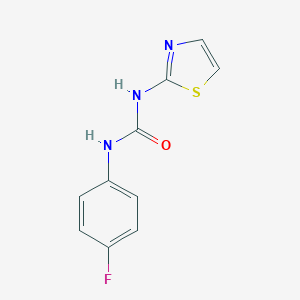

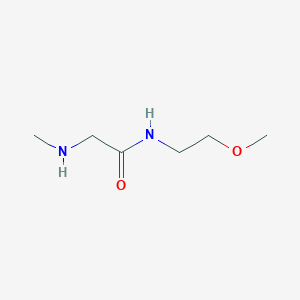
![4-[(Methylamino)acetyl]morpholine](/img/structure/B183425.png)
methanone](/img/structure/B183428.png)
